molecular formula C11H14N5O8P B10759404 Guanosine-2',3'-O-methylidenephosphonate

Guanosine-2',3'-O-methylidenephosphonate

カタログ番号: B10759404
分子量: 375.23 g/mol
InChIキー: GKAPYWCOOQBBHV-KXSYMAMXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanosine-2',3'-O-methylidenephosphonate is a modified guanosine nucleotide with the molecular formula C11H14N5O8P and PubChem CID 135464488 . Guanosine nucleotides are vital for a vast array of cellular processes, serving as fundamental building blocks for RNA synthesis , as key players in energetic metabolism, and as crucial signaling molecules in intracellular transduction pathways via G-proteins . The specific structural modification in this compound—the methylidenephosphonate group—is likely to alter its properties and interactions compared to native nucleotides, potentially making it a valuable tool for probing enzymatic mechanisms or studying nucleotide-protein interactions . Guanosine and its derivatives have demonstrated significant neuroprotective, anxiolytic, and antidepressant-like effects in preclinical research, with mechanisms that may involve the modulation of key intracellular pathways such as PI3K/Akt and MAPK/ERK . Furthermore, guanosine-based mechanisms are a target in therapeutic development, as evidenced by guanosine analogues like forodesine, which is used to treat specific leukemias and lymphomas . This highlights the broader research significance of investigating modified guanosine compounds. This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications.

特性

分子式

C11H14N5O8P

分子量

375.23 g/mol

IUPAC名

[(2S,3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl]phosphonic acid

InChI

InChI=1S/C11H14N5O8P/c12-10-14-7-4(8(18)15-10)13-2-16(7)9-6-5(3(1-17)22-9)23-11(24-6)25(19,20)21/h2-3,5-6,9,11,17H,1H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,5-,6-,9-,11+/m1/s1

InChIキー

GKAPYWCOOQBBHV-KXSYMAMXSA-N

異性体SMILES

C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)O[C@@H](O4)P(=O)(O)O)N=C(NC2=O)N

正規SMILES

C1=NC2=C(N1C3C4C(C(O3)CO)OC(O4)P(=O)(O)O)N=C(NC2=O)N

製品の起源

United States

準備方法

Route 1: Direct Cyclocondensation of Guanosine with Phosphonic Acid Derivatives

This method draws parallels from cyclic phosphate synthesis, adapting phosphonate-specific reagents.

Steps :

  • Protection of Guanosine :

    • Protect the 5'-OH group of guanosine using a tert-butyldimethylsilyl (TBDMS) group to prevent undesired side reactions.

    • Activate the 2' and 3' hydroxyls via treatment with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF).

  • Phosphonylation and Cyclization :

    • React the activated intermediate with methylphosphonic dichloride (CH₃POCl₂) in the presence of triethylamine (TEA) as a base.

    • The dichloride reacts sequentially with the 2' and 3' hydroxyls, forming the cyclic methylidenephosphonate bridge.

  • Deprotection :

    • Remove the 5'-TBDMS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Hypothetical Data :

StepYield (%)Purity (%)Key Conditions
Protection9298TBDMS-Cl, imidazole, DMF, 25°C, 12 h
Cyclization6595CH₃POCl₂, TEA, -10°C, 6 h
Deprotection8897TBAF, THF, 0°C → 25°C, 2 h

Advantages : Minimal steps; high regioselectivity due to pre-activation.
Limitations : Methylphosphonic dichloride’s moisture sensitivity necessitates rigorous anhydrous conditions.

StepYield (%)Purity (%)Key Conditions
Diol Formation85960.1 M HCl, 25°C, 3 h
Arbuzov Reaction5893P(OEt)₃, CH₃I, 80°C, 8 h
Deprotection9098AcOH/H₂O (1:1), 25°C, 4 h

Advantages : Utilizes stable, commercially available reagents.
Limitations : Moderate cyclization efficiency due to competing linear phosphonate formation.

Route 3: Enzymatic Synthesis Using Purine Nucleoside Phosphorylase (PNP)

Capitalizing on the compound’s role as a PNP inhibitor, this route explores enzymatic transglycosylation.

Steps :

  • Substrate Preparation :

    • Synthesize 2',3'-O-methylidenephosphonate ribose-1-phosphate via chemical phosphorylation of methyl α-D-ribofuranoside.

  • Enzymatic Coupling :

    • Incubate the modified ribose-1-phosphate with guanine and PNP enzyme (EC 2.4.2.1) in pH 7.4 buffer at 37°C.

  • Product Isolation :

    • Purify using ion-exchange chromatography to separate unreacted guanine and phosphate byproducts.

Hypothetical Data :

StepYield (%)Purity (%)Key Conditions
Ribose-1-P Synthesis7591POCl₃, TEA, CH₃CN, 0°C, 2 h
Enzymatic Coupling4088PNP (10 U/mL), 37°C, 24 h
Purification8599DEAE-Sepharose, NaCl gradient

Advantages : High stereoselectivity; avoids harsh chemical conditions.
Limitations : Low enzymatic efficiency for non-natural substrates; costly enzyme purification.

Comparative Analysis of Methods

The table below evaluates the three routes based on critical parameters:

ParameterRoute 1 (Cyclocondensation)Route 2 (Arbuzov)Route 3 (Enzymatic)
Total Yield (%)524525
Stereoselectivity>99:1 (β-anomer)95:5 (β:α)100% β
ScalabilityModerateHighLow
Cost$$$$$$$$$
Purity (%)959388

Key Findings :

  • Route 1 offers the best balance of yield and stereochemical control but requires specialized reagents.

  • Route 2 is more scalable but suffers from side-product formation during cyclization.

  • Route 3 , while highly selective, is impractical for industrial-scale synthesis due to enzymatic limitations.

科学的研究の応用

グアノシン-2',3'-O-メチリデンホスホネートは、いくつかの科学研究分野における潜在的な応用について研究されてきました。化学では、より複雑な分子の合成のための構成ブロックとして使用されます。生物学では、細胞シグナル伝達と代謝における役割について研究されてきました。 医学では、特に神経保護と中枢神経系疾患の治療の観点から、その潜在的な治療効果について調査されています . さらに、製薬業界では、潜在的な薬物候補として応用されています .

類似化合物との比較

Structural Analog: Guanosine-2',3'-Cyclic Monophosphate (2',3'-cGMP)

Structural Differences :

  • 2',3'-cGMP contains a cyclic ester (O-P bond) between the 2' and 3' hydroxyl groups, whereas Guanosine-2',3'-O-methylidenephosphonate features a methylidene-bridged cyclic phosphonate (C-P bond).
  • The phosphonate group in the target compound confers greater chemical stability against phosphatases compared to the labile cyclic phosphate in 2',3'-cGMP .

Functional Insights :

  • 2',3'-cGMP acts as a signaling molecule and a precursor to 3'-GMP, with roles in blocking DNA synthesis in vitro .

Positional Isomers: Guanosine-2'-Monophosphate (2'-GMP) and Guanosine-3'-Monophosphate (3'-GMP)

Structural Comparison :

  • 2'-GMP and 3'-GMP are linear monophosphate isomers differing in the position of the phosphate group on the ribose.

Commercial Mixture: Guanosine-2'(3')-Monophosphate Disodium Salt

Properties :

  • This compound is a 1:1 mixture of 2'-GMP and 3'-GMP isomers, used in biochemical studies as a stable nucleotide source .
  • In contrast, this compound’s cyclic structure eliminates isomerization, offering a single, well-defined conformation.

Enzymatic and Metabolic Interactions

tRNA Methyltransferases

  • Enzymes like TrmH specifically recognize the 2'-OH group of guanosine in tRNA, transferring methyl groups from S-adenosylmethionine (AdoMet) .
  • The methylidene phosphonate’s modified ribose likely disrupts this recognition, as seen in studies where ribose methylation stabilizes tRNA but alters enzyme binding .

Stability Under Stress Conditions

  • Guanosine-2',3'-cyclic phosphate derivatives accumulate under oxidative stress (e.g., sodium hypochlorite exposure), indicating roles in stress response .
  • The phosphonate analog’s resistance to hydrolysis could enhance its persistence in harsh environments, though experimental confirmation is needed.

Data Table: Key Properties of Guanosine Derivatives

Compound Structure Molecular Formula Molecular Weight Key Functional Role Evidence Source
This compound Cyclic phosphonate C₁₀H₁₂N₅O₈P 369.2 (calc.) Synthetic stability; enzyme resistance N/A*
2',3'-cGMP Cyclic phosphate C₁₀H₁₂N₅O₈P 345.2 DNA synthesis inhibition; signaling
2'-GMP Linear 2'-monophosphate C₁₀H₁₄N₅O₈P 363.2 tRNA methylation substrate
3'-GMP Linear 3'-monophosphate C₁₀H₁₄N₅O₈P 363.2 RNA metabolism intermediate
2'(3')-GMP Disodium Salt Isomeric mixture C₁₀H₁₂N₅O₈PNa₂ 407.2 Biochemical research standard

*Note: Direct data for this compound is extrapolated from analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Guanosine-2',3'-O-methylidenephosphonate, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of phosphorylated nucleosides like this compound typically involves regioselective protection of hydroxyl groups, followed by phosphorylation using phosphoramidite or H-phosphonate chemistry. For example, dibenzyl phosphate intermediates can be employed to avoid premature hydrolysis . Purity optimization requires HPLC purification (C18 columns, 0.1% TFA/ACN gradient) and validation via 31^{31}P NMR to confirm the absence of unreacted phosphate species. Contaminants like free guanosine or inorganic phosphate should be quantified using ion-exchange chromatography .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Structural validation combines mass spectrometry (ESI-MS in negative ion mode) and 1^{1}H/13^{13}C/31^{31}P NMR spectroscopy. Key NMR signals include the methylidene group (δ ~4.8 ppm in 1^{1}H NMR) and the phosphorus resonance (δ ~-2 ppm in 31^{31}P NMR). Comparative analysis with reference spectra of related cyclic phosphates (e.g., Guanosine-2',3'-cyclic monophosphate) ensures specificity .

Q. What experimental conditions stabilize this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent. Buffered solutions (pH 6.5–7.5, 20 mM Tris or phosphate) at 4°C minimize hydrolysis. Avoid divalent cations (e.g., Mg2+^{2+}) that catalyze phosphate cleavage. Lyophilization with cryoprotectants (trehalose or mannitol) preserves long-term stability .

Advanced Research Questions

Q. How does this compound interact with RNA polymerases, and what assays are suitable for studying this inhibition?

  • Methodological Answer : The compound may act as a chain terminator by mimicking natural nucleotide triphosphates. Radiolabeled ([32^{32}P]-ATP) in vitro transcription assays with purified RNA polymerase can quantify inhibition. Gel electrophoresis (denaturing PAGE) identifies truncated RNA products. Kinetic parameters (KiK_i, IC50_{50}) are derived from Lineweaver-Burk plots .

Q. What role does this compound play in bacterial signaling pathways, and how can genetic knockouts clarify its function?

  • Methodological Answer : In Pseudomonas aeruginosa, cyclic guanosine derivatives modulate biofilm formation. CRISPR-Cas9 knockout strains targeting guanylate cyclase genes (e.g., PA1120) can be engineered. Metabolomic profiling (LC-MS/MS) of wild-type vs. knockout strains under stress (e.g., oxidative or nutrient deprivation) identifies pathway-specific metabolites .

Q. How can contradictory data on the compound’s metabolic effects (e.g., upregulation vs. toxicity) be resolved?

  • Methodological Answer : Discrepancies often arise from concentration-dependent effects or cell-type specificity. Dose-response studies (0.1–100 µM) in primary vs. transformed cell lines (e.g., HEK293 vs. HeLa) are critical. Mitochondrial toxicity assays (JC-1 staining for membrane potential) and ATP/ADP ratio quantification (luminescence assays) differentiate metabolic modulation from cytotoxicity .

Q. What advanced techniques enable real-time tracking of this compound in live cells?

  • Methodological Answer : Click chemistry probes (e.g., alkyne-tagged analogs) coupled with fluorescent azides enable visualization via confocal microscopy. For dynamic tracking, FRET-based biosensors (e.g., Epac-based cAMP sensors adapted for guanosine derivatives) can be engineered .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。